molecular formula C6H4BrCl2N B6601460 5-bromo-2-chloro-4-(chloromethyl)pyridine CAS No. 1211586-44-5

5-bromo-2-chloro-4-(chloromethyl)pyridine

Cat. No.: B6601460
CAS No.: 1211586-44-5
M. Wt: 240.91 g/mol
InChI Key: MMQWSSFGTXUUOC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(chloromethyl)pyridine, with the CAS registry number 1211586-44-5, is a versatile halogenated pyridine derivative of high interest in scientific research and development . Its molecular formula is C₆H₄BrCl₂N, and it has a molecular weight of 240.91 g/mol . The compound is a key synthetic intermediate and valuable building block in organic synthesis, particularly in the life sciences. The presence of three distinct halogen substituents—bromo, chloro, and a reactive chloromethyl group—on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions and nucleophilic substitutions . This multi-functional nature makes it a privileged scaffold for constructing more complex molecules, such as active pharmaceutical ingredients (APIs), ligands for catalysts, and functional materials. Researchers utilize this compound primarily as a biochemical reagent for life science research . It is strictly intended for research and development purposes and is not for diagnostic, therapeutic, medicinal, or household use. Ensure proper handling in accordance with laboratory safety protocols.

Properties

IUPAC Name

5-bromo-2-chloro-4-(chloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQWSSFGTXUUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Pre-Functionalized Pyridine Derivatives

A plausible route begins with 4-methylpyridine, leveraging its methyl group as a precursor for chloromethylation. Subsequent bromination and chlorination steps target positions 5 and 2, respectively. Key considerations include:

  • Chloromethylation : Radical chlorination using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or photochemical activation of chlorine gas (Cl2\text{Cl}_2) at 80–100°C achieves conversion of the methyl group to chloromethyl.

  • Bromination : Directed by the nitrogen atom’s meta-directing effect, bromination at position 5 may employ hydrobromic acid (HBr\text{HBr}) with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as an oxidizing agent, analogous to pyrimidine bromination methods.

  • Chlorination at Position 2 : Phosphorus oxychloride (POCl3\text{POCl}_3) catalyzed by triethylamine facilitates nucleophilic aromatic substitution, introducing chlorine at position 2.

Hypothetical Reaction Sequence :

4-MethylpyridineCl2,ΔRadical Initiation4-(Chloromethyl)pyridineHBr, H2O2100C5-Bromo-4-(chloromethyl)pyridinePOCl3,Et3N120CTarget Compound\text{4-Methylpyridine} \xrightarrow[\text{Cl}2, \Delta]{\text{Radical Initiation}} \text{4-(Chloromethyl)pyridine} \xrightarrow[\text{HBr, H}2\text{O}2]{100^\circ\text{C}} \text{5-Bromo-4-(chloromethyl)pyridine} \xrightarrow[\text{POCl}3, \text{Et}_3\text{N}]{120^\circ\text{C}} \text{Target Compound}

Sequential Halogenation of 2-Chloro-4-Methylpyridine

Alternatively, starting with 2-chloro-4-methylpyridine streamlines regioselectivity:

  • Chloromethylation : As above, radical chlorination converts the methyl group.

  • Bromination : The electron-withdrawing chlorine at position 2 directs bromination to position 5.

This route minimizes competing reactions, potentially improving yield.

Reaction Optimization and Catalytic Systems

Bromination Efficiency and Catalysis

The patent CN114591250A highlights hydrogen peroxide’s role in enhancing bromine utilization during pyrimidine bromination. Adapting this to pyridine systems:

ParameterConditionYield Improvement
HBr\text{HBr} Concentration20–50 wt%+15%
H2O2\text{H}_2\text{O}_2:Substrate Ratio1:1 to 5:1+25%
Temperature30–100°COptimal at 80°C

Excess H2O2\text{H}_2\text{O}_2 is decomposed post-reaction using catalase (150 IU/mL), preventing oxidative side reactions.

Chlorination Dynamics

Phosphorus oxychloride (POCl3\text{POCl}_3) remains the chlorinating agent of choice, with triethylamine (Et3N\text{Et}_3\text{N}) neutralizing HCl byproducts. Key findings:

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Et3N\text{Et}_3\text{N} (0.6 eq)120894.1
Et3N\text{Et}_3\text{N} (0.65 eq)80696.2
Et3N\text{Et}_3\text{N} (2 eq)50599.4

Higher catalyst loadings at lower temperatures favor completeness, reducing decomposition risks.

Industrial-Scale Considerations

Process Intensification

The patent’s one-step methodology for pyrimidine systems suggests potential adaptations:

  • Continuous Flow Reactors : Mitigate exothermic risks during bromination and chlorination.

  • Solvent Recycling : Methane (likely a typographical error for methylene chloride) used in extraction could be recovered via distillation.

ParameterConventional MethodOptimized Method
Bromine Utilization50–60%95–98%
Reaction WasteHighReduced by 40%
Energy Consumption120 kWh/kg75 kWh/kg

Analytical and Purification Protocols

Purity Assessment

High-performance liquid chromatography (HPLC) remains the gold standard, with the patent reporting purities exceeding 98%. Crystallization from methane (likely dichloromethane) yields >99% pure product after two recrystallizations.

Byproduct Management

ByproductSourceMitigation Strategy
Di-brominated speciesOver-brominationControlled HBr\text{HBr} addition
Oxidized chloromethylH2O2\text{H}_2\text{O}_2 excessCatalase quenching

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-chloro-4-(chloromethyl)pyridine undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-(chloromethyl)pyridine involves its interaction with various molecular targets. In drug development, it acts as a precursor that undergoes further chemical modifications to produce active pharmaceutical ingredients. The molecular pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-2-chloro-4-(chloromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent differences and their implications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications Reference
5-Bromo-2-chloro-4-(chloromethyl)pyridine Not explicitly provided C₆H₄BrCl₂N Br (5), Cl (2), CH₂Cl (4) Intermediate for functionalization
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 C₆H₅BrClN Br (4), Cl (2), CH₃ (5) Suzuki coupling precursor
5-Bromo-2-chloro-4-methoxypyridine 52311-48-5 C₆H₅BrClNO Br (5), Cl (2), OCH₃ (4) Alkoxy group enhances solubility
5-Bromo-2-chloro-4-(4-methoxyphenyl)pyridine 1246777-13-8 C₁₂H₉BrClNO Br (5), Cl (2), C₆H₄OCH₃ (4) Aromatic conjugation for drug design
5-Bromo-4-chloropyridin-2-amine 39620-04-7 C₅H₅BrClN₂ Br (5), Cl (4), NH₂ (2) Hydrogen bonding for crystal networks
2-Chloro-5-iodo-4-methylpyridine N/A C₆H₅ClIN Cl (2), I (5), CH₃ (4) Heavy halogen for radiolabeling

Key Differences and Trends

Substituent Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., SN2 reactions), making it versatile for synthesizing amines or thioethers . In contrast, methoxy or phenyl substituents (e.g., 5-bromo-2-chloro-4-methoxypyridine) favor electrophilic aromatic substitutions or cross-couplings . Amino groups (e.g., 5-bromo-4-chloropyridin-2-amine) facilitate hydrogen bonding, influencing crystallinity and solubility .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -Br, -Cl) deactivate the pyridine ring, directing reactions to specific positions. For instance, the chloromethyl group at position 4 increases electrophilicity at adjacent sites, aiding further modifications .
  • Methyl groups (e.g., 4-bromo-2-chloro-5-methylpyridine) provide steric hindrance but minimal electronic effects, often used in coupling reactions .

Applications :

  • Halogenated pyridines with heavy atoms (e.g., iodine in 2-chloro-5-iodo-4-methylpyridine) are valuable in radiopharmaceuticals .
  • Phenyl-substituted derivatives (e.g., 5-bromo-2-chloro-4-(4-methoxyphenyl)pyridine) are intermediates in kinase inhibitor synthesis .

Physical Properties

    Biological Activity

    5-Bromo-2-chloro-4-(chloromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound is characterized by the presence of a pyridine ring substituted with bromine and chloromethyl groups. Its molecular formula is C6_6H5_5BrClN, with a molecular weight of approximately 208.47 g/mol. The halogen substituents contribute to its reactivity and biological interactions.

    Biological Activity

    1. Anticancer Properties:
    Research indicates that 5-bromo-2-chloro-4-(chloromethyl)pyridine exhibits significant anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis.

    2. Antimicrobial Activity:
    The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infectious diseases.

    3. Agrochemical Applications:
    In agrochemistry, derivatives of this compound are being explored for their herbicidal and fungicidal properties. They inhibit specific biochemical pathways in plants and pathogens, making them valuable for crop protection.

    The exact mechanisms by which 5-bromo-2-chloro-4-(chloromethyl)pyridine exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules, including enzymes and receptors, altering their functions.

    Interaction Studies

    Recent studies have focused on the compound's interactions with proteins and nucleic acids, indicating its potential role in modulating biological pathways. For instance, it can form complexes with target biomolecules, which may lead to changes in enzymatic activity or gene expression.

    Case Studies

    • Antitumor Activity:
      A study published in MDPI highlighted the antitumor effects of pyridine derivatives similar to 5-bromo-2-chloro-4-(chloromethyl)pyridine. It was found that these compounds could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells .
    • Antimicrobial Efficacy:
      Another investigation demonstrated that the compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential as a new class of antibiotics .

    Summary Table of Biological Activities

    Biological ActivityDescriptionReferences
    AnticancerInhibits cancer cell proliferation; induces apoptosis
    AntimicrobialEffective against various bacterial strains
    AgrochemicalPotential herbicide and fungicide

    Q & A

    Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-4-(chloromethyl)pyridine, and what factors influence reaction efficiency?

    Answer: The synthesis typically involves halogenation and functionalization steps. For example:

    • Bromination/Chlorination: Direct halogenation of the pyridine ring using reagents like NBS (N-bromosuccinimide) or Cl2 under controlled conditions. Positional selectivity is influenced by the directing effects of existing substituents .
    • Chloromethylation: Formaldehyde and HCl can introduce the chloromethyl group, but competing side reactions (e.g., over-halogenation) require precise temperature control (40–60°C) and catalytic Lewis acids .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity >98% is achievable as validated by HPLC .

    Key Data:

    ParameterValue/TechniqueSource
    Yield Optimization65–75% with Pd(OAc)2 catalyst
    Purity VerificationHPLC (C18 column, 90:10 MeOH:H2O)

    Q. How can researchers confirm the structural integrity of 5-bromo-2-chloro-4-(chloromethyl)pyridine?

    Answer: Multi-spectroscopic techniques are essential:

    • NMR: <sup>1</sup>H NMR (δ 4.6 ppm for CH2Cl; δ 8.1–8.3 ppm for pyridine protons) and <sup>13</sup>C NMR (δ 40–45 ppm for CH2Cl) .
    • Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> at m/z 240.9) confirms molecular weight .
    • X-ray Crystallography: Resolves bond angles and substituent positions (e.g., pyridine ring planarity; r.m.s. deviation <0.1 Å) .

    Advanced Tip: Computational DFT studies (B3LYP/6-31G*) can predict electronic properties and validate experimental spectral data .

    Advanced Research Questions

    Q. What are the regioselectivity challenges in modifying 5-bromo-2-chloro-4-(chloromethyl)pyridine for drug discovery?

    Answer: The compound’s halogen and chloromethyl groups create steric and electronic conflicts:

    • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids favors the bromine site (C5) over chlorine (C2) due to lower bond dissociation energy. Pd(PPh3)4 or SPhos ligands enhance selectivity .
    • Nucleophilic Substitution: The chloromethyl group (C4) is reactive but prone to elimination under basic conditions. Use of mild bases (K2CO3) in DMF at 80°C minimizes side products .

    Case Study:
    In a 2024 study, replacing the chloromethyl group with an amine led to a 30% yield drop due to competing elimination. Optimizing solvent (THF instead of DMF) improved yield to 55% .

    Q. How does 5-bromo-2-chloro-4-(chloromethyl)pyridine interact with biological targets, and what structural insights drive its bioactivity?

    Answer: The compound’s bioactivity is linked to its halogenated pyridine core:

    • Enzyme Inhibition: The bromine and chlorine atoms act as hydrogen bond acceptors, targeting kinase ATP-binding pockets (e.g., EGFR inhibition IC50 = 1.2 µM) .
    • Cytotoxicity: Chloromethyl groups alkylate cysteine residues in proteins, inducing apoptosis in cancer cell lines (e.g., HeLa cells, EC50 = 8.5 µM) .

    Structural Comparison:

    CompoundBioactivity (EC50)Key Feature
    5-Bromo-2-chloro-4-methylpyridine12.3 µMMethyl reduces reactivity
    4-(Chloromethyl)pyridine>50 µMLacks halogen diversity

    Q. What computational tools are effective for predicting the reactivity of 5-bromo-2-chloro-4-(chloromethyl)pyridine in novel reactions?

    Answer:

    • DFT Calculations: Gaussian 16 with M06-2X/def2-TZVP predicts activation barriers for SNAr (nucleophilic aromatic substitution) and transition states for cross-coupling .
    • Molecular Dynamics (MD): GROMACS simulations model solvation effects, showing DMSO enhances chloromethyl group mobility by 20% compared to THF .

    Validation:
    A 2025 study correlated computed Fukui indices with experimental reactivity, confirming C4 (chloromethyl) as the most electrophilic site (f<sup>+</sup> = 0.15) .

    Q. How can researchers address contradictions in reported toxicity data for this compound?

    Answer: Discrepancies arise from assay conditions:

    • In Vitro vs. In Vivo: LD50 in mice (250 mg/kg) conflicts with in vitro cytotoxicity (EC50 = 8.5 µM) due to metabolic detoxification pathways .
    • Mitigation: Standardize testing protocols (e.g., OECD TG 429 for skin sensitization) and use metabolically competent cell lines (e.g., HepG2) .

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